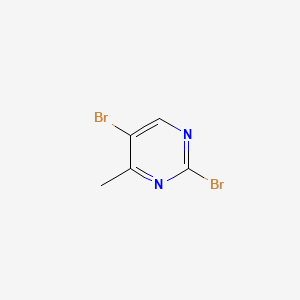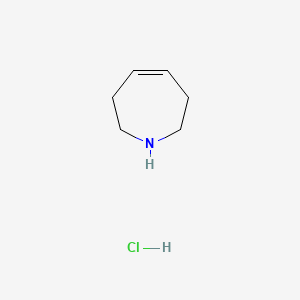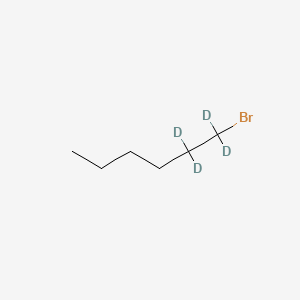
(4-Amino-3-cyano-2-(trifluoromethyl)quinolin-6-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Amino-3-cyano-2-(trifluoromethyl)quinolin-6-yl)boronic acid is a complex organic compound that features a quinoline core substituted with amino, cyano, and trifluoromethyl groups, along with a boronic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-3-cyano-2-(trifluoromethyl)quinolin-6-yl)boronic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the amino, cyano, and trifluoromethyl groups. The final step involves the formation of the boronic acid moiety.
Quinoline Core Formation: The quinoline core can be synthesized through various methods, such as the Skraup synthesis or the Friedländer synthesis.
Substitution Reactions:
Boronic Acid Formation: The boronic acid moiety is typically introduced via a borylation reaction, often using bis(pinacolato)diboron as the boron source under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Amino-3-cyano-2-(trifluoromethyl)quinolin-6-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The cyano group can be reduced to an amine under hydrogenation conditions.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives.
Applications De Recherche Scientifique
(4-Amino-3-cyano-2-(trifluoromethyl)quinolin-6-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Medicine: Investigated for its potential as a pharmacophore in drug discovery, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the synthesis of advanced materials, including polymers and electronic materials.
Mécanisme D'action
The mechanism of action of (4-Amino-3-cyano-2-(trifluoromethyl)quinolin-6-yl)boronic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, such as kinases, through binding interactions facilitated by its boronic acid moiety. The trifluoromethyl group enhances its lipophilicity and metabolic stability, while the cyano and amino groups contribute to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
(4-Amino-3-cyano-2-(trifluoromethyl)quinolin-6-yl)boronic acid is unique due to the combination of its quinoline core and boronic acid moiety, which provides distinct reactivity and binding properties. The presence of the trifluoromethyl group further enhances its chemical stability and biological activity compared to similar compounds.
Propriétés
IUPAC Name |
[4-amino-3-cyano-2-(trifluoromethyl)quinolin-6-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BF3N3O2/c13-11(14,15)10-7(4-16)9(17)6-3-5(12(19)20)1-2-8(6)18-10/h1-3,19-20H,(H2,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXQYUSWNXKWSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N=C(C(=C2N)C#N)C(F)(F)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BF3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30671964 |
Source


|
| Record name | [4-Amino-3-cyano-2-(trifluoromethyl)quinolin-6-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1315335-66-0 |
Source


|
| Record name | [4-Amino-3-cyano-2-(trifluoromethyl)quinolin-6-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzo[b]thiophen-2-amine hydrochloride](/img/structure/B596668.png)






![[3,4'-Bipyridin]-5-ylmethanol](/img/structure/B596677.png)

